N-Tetradecanoyl-hydroxyproline

Description

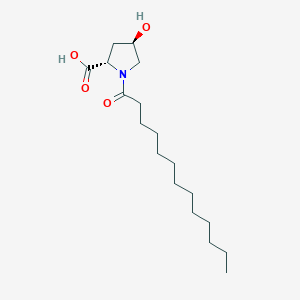

N-Tetradecanoyl-hydroxyproline (CAS: 848390-99-8) is a chemically modified derivative of hydroxyproline, an amino acid critical to collagen structure and stability . The compound features a tetradecanoyl (14-carbon acyl) group attached to the nitrogen atom of hydroxyproline, significantly altering its physicochemical properties compared to unmodified hydroxyproline.

Properties

Molecular Formula |

C18H33NO4 |

|---|---|

Molecular Weight |

327.5 g/mol |

IUPAC Name |

(2S,4R)-4-hydroxy-1-tridecanoylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C18H33NO4/c1-2-3-4-5-6-7-8-9-10-11-12-17(21)19-14-15(20)13-16(19)18(22)23/h15-16,20H,2-14H2,1H3,(H,22,23)/t15-,16+/m1/s1 |

InChI Key |

LYGFQYMZWLCANQ-CVEARBPZSA-N |

Isomeric SMILES |

CCCCCCCCCCCCC(=O)N1C[C@@H](C[C@H]1C(=O)O)O |

Canonical SMILES |

CCCCCCCCCCCCC(=O)N1CC(CC1C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Tetradecanoyl-hydroxyproline typically involves the acylation of hydroxyproline with tetradecanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature .

Industrial Production Methods

Industrial production of this compound can be achieved through microbial fermentation processes. Engineered strains of Escherichia coli are used to produce hydroxyproline, which is then acylated with tetradecanoyl chloride. This method is advantageous due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-Tetradecanoyl-hydroxyproline undergoes various chemical reactions, including:

Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the tetradecanoyl group can be replaced by other acyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Acyl chlorides in the presence of a base like triethylamine.

Major Products

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound.

Substitution: Various acylated derivatives depending on the substituent used.

Scientific Research Applications

N-Tetradecanoyl-hydroxyproline has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various pharmaceuticals and bioactive compounds.

Biology: Studied for its role in collagen synthesis and its potential in tissue engineering.

Medicine: Investigated for its anti-inflammatory and wound healing properties.

Industry: Utilized in the production of cosmetics and skincare products due to its moisturizing and anti-aging effects

Mechanism of Action

The mechanism of action of N-Tetradecanoyl-hydroxyproline involves its incorporation into collagen fibers, enhancing their stability and strength. It also acts as a scavenger of reactive oxygen species, protecting cells from oxidative damage. The compound interacts with various molecular targets, including protein kinases and transcription factors, modulating cell signaling pathways involved in growth, development, and stress responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Methylproline (CAS: 475-11-6)

N-Methylproline is a proline derivative where a methyl group replaces the hydrogen on the amino group. Key differences from N-Tetradecanoyl-hydroxyproline include:

- Substituent Group: A short methyl chain vs. a long tetradecanoyl chain.

- Lipophilicity: this compound’s acyl group increases logP (a measure of hydrophobicity), making it more suitable for lipid-rich environments.

- Biological Role: N-Methylproline is studied as a biomarker and metabolic intermediate , while this compound’s applications may focus on membrane interaction or sustained-release formulations.

Table 1: Structural and Chemical Comparison

Other Acylated Amino Acids

These compounds typically exhibit:

- Enhanced stability against enzymatic degradation.

- Tunable solubility for targeted delivery systems.

- Applications in cosmetics (e.g., moisturizers) and pharmaceuticals (e.g., prodrugs).

Research Findings and Implications

- Its small size favors renal excretion, unlike the lipophilic this compound, which may accumulate in tissues.

- This compound: The long acyl chain suggests utility in lipid-based formulations. For example, similar acylated amino acids are used in topical creams for sustained active ingredient release.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.